molecular formula C10H14O B175913 Spiro[4.5]dec-6-en-8-one CAS No. 14523-53-6

Spiro[4.5]dec-6-en-8-one

Cat. No.: B175913
CAS No.: 14523-53-6
M. Wt: 150.22 g/mol
InChI Key: XKYBFVHJBMGXPO-UHFFFAOYSA-N
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Description

Spiro[4.5]dec-6-en-8-one is an organic compound characterized by its unique spirocyclic structure. This compound is notable for its distinctive arrangement where two rings are connected through a single atom, forming a spiro linkage. The molecular formula of this compound is C10H14O, and it is known for its applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[4.5]dec-6-en-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of para-quinone methides, which react smoothly under mild conditions to form the spirocyclic structure . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as purification through distillation or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Spiro[4.5]dec-6-en-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic lactones, while reduction can produce spirocyclic alcohols .

Scientific Research Applications

Spiro[4.5]dec-6-en-8-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Spiro[4.5]dec-6-en-8-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, influencing biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Spiro[4.5]dec-6-en-8-one is unique due to its specific spirocyclic arrangement and the versatility it offers in chemical reactions and applications. Its ability to undergo various transformations and its role in diverse scientific fields highlight its significance compared to similar compounds .

Properties

IUPAC Name

spiro[4.5]dec-9-en-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h3,7H,1-2,4-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYBFVHJBMGXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162945
Record name Spiro(4.5)dec-6-ene-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14523-53-6
Record name Spiro(4.5)dec-6-ene-8-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014523536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro(4.5)dec-6-ene-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of cyclopentanecarbaldehyde (10 g, 100 mmol) in toluene (100 mL) were added methyl vinyl ketone (7.8 g, 110 mmol) and p-toluenesulfonic acid (1.9 g, 10 mmol), and the mixture was stirred at 120° C. for 3 hours, using a Dean-Stark apparatus to remove water. The reaction mixture was air-cooled to room temperature, then saturated aqueous sodium hydrogencarbonate was added, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate. The desiccant was filtered off and the filtrate was concentrated under reduced pressure. The resultant residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give 6.0 g of the title compound as a red oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of cyclopentanecarbaldehyde (Aldrich) (0.82 g, 8.36 mmol) in dry toluene (10 mL), methyl vinyl ketone (Alfa Aesar) (0.684 mL, 8.36 mmol) was added followed by a catalytic amount of concentrated H2SO4 (0.045 mL, 0.836 mmol). The mixture was heated at 45° C. for 1.5 hours, then refluxed for 1 hour using a Dean-Stark trap. The reaction mixture was cooled to room temperature and further methyl vinyl ketone (Alfa Aesar) (0.684 mL, 8.36 mmol) was added. The reaction mixture was heated at reflux for 1 hour, allowed to cool to room temperature and treated with an aqueous 1M NaHCO3 (30 mL) solution. The aqueous was extracted with toluene and the combined organic extracts were washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure. The crude material was adsorbed onto silica and purification by chromatography eluting with 0-20% EtOAc in iso-hexane afforded the title compound;
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
0.684 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.045 mL
Type
reactant
Reaction Step Two
Quantity
0.684 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

With stirring under nitrogen atmosphere at room temperature, a mixture of 13.4 g of 8-spiro[4.5]decanone and 80 ml of tetrahydrofuran was added dropwise to a tetrahydrofuran solution of 0.205 mol methylmagnesium chloride (which had been prepared from 5.0 g of metallic magnesium, 100 ml of tetrahydrofuran and chloromethane), during which time the temperature was kept below 50° C. The reaction mixture was cooled to room temperature, after which a saturated ammonium chloride aqueous solution was added to stop the reaction. Through ordinary work-up of extraction, washing and drying, and subsequent concentration under reduced pressure, there was obtained 14.43 g (yield 99%) of the target compound, 8-methylspiro[4.5]decan-8-ol. This compound had a purity high enough to use in the subsequent step without further purification.
Name
8-methylspiro[4.5]decan-8-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
99%

Synthesis routes and methods IV

Procedure details

Piperidine enamine was prepared by a method analogous to that described in Organic Syntheses, Collective Volume 7, p 473, using 221.84 g of cyclopentane carbaldehyde instead of cyclooctane carbaldehyde. Through Michael addition of piperidine enamine to methyl vinyl ketone, cyclization by aldol condensation, dehydration, hydrolysis, and vacuum distillation for purification, there was obtained 173.4 g (yield 54%) of spiro[4.5]dec-6-en-8-one.
Quantity
221.84 g
Type
reactant
Reaction Step One
[Compound]
Name
piperidine enamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Spiro[4.5]dec-6-en-8-one and where is it found?

A1: this compound is a bicyclic organic compound found in the leaf aqueous extracts of Cnidoscolus aconitifolius []. This plant is a leafy vegetable consumed for its nutritional and medicinal benefits.

Q2: What is the significance of this compound in Cnidoscolus aconitifolius?

A2: While the specific role of this compound in Cnidoscolus aconitifolius is not elaborated on in the provided research, its presence was revealed through GC-MS analysis of the leaf extracts []. This analysis identified 42 compounds, suggesting a complex chemical profile that could contribute to the plant's reported biological activities.

Q3: Are there any other natural sources of this compound?

A3: Yes, besides Cnidoscolus aconitifolius, this compound, specifically its derivative 6,10-Dimethyl-2-(1-methylethenyl)this compound (also known as solavetivone), has been identified in air-cured Burley tobacco []. It's considered a key flavor component in the essential oils of this tobacco variety.

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